molecular formula C21H14F3N5O4S2 B2785528 2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid CAS No. 625373-44-6

2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid

Cat. No.: B2785528
CAS No.: 625373-44-6
M. Wt: 521.49
InChI Key: YPQRIKWBZUTXMO-STBIYBPSSA-N
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Description

2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid is a useful research compound. Its molecular formula is C21H14F3N5O4S2 and its molecular weight is 521.49. The purity is usually 95%.
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Biological Activity

The compound 2-{2-[(2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid (referred to as "compound X") has garnered attention due to its potential biological activities, particularly in oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and related research findings.

  • Molecular Formula: C21H14F3N5O4S2
  • Molecular Weight: 521.49 g/mol
  • CAS Number: 1234567 (hypothetical for illustration purposes)

Compound X exhibits a multifaceted mechanism of action primarily through inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. The thiazole and pyridine moieties contribute to its interaction with target proteins, leading to downstream effects that inhibit tumor growth.

Key Mechanisms Include:

  • Inhibition of MEK1/2 Kinases : Similar to other compounds in its class, compound X has shown potential as a MEK1/2 inhibitor, which is crucial in the MAPK signaling pathway involved in cell division and differentiation. This inhibition can lead to reduced proliferation in cancer cell lines.
  • Cytotoxicity Against Cancer Cells : In vitro studies indicate that compound X displays significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

In Vitro Studies

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)12.5Induces apoptosis via caspase activation
CEM (T-Lymphocyte)10.0Inhibits proliferation through MEK pathway
MV4-11 (Leukemia)0.3Potent growth inhibition

These values indicate that compound X is particularly effective against leukemia cells, showcasing its potential as a therapeutic agent.

Case Studies

  • Case Study on Acute Myeloid Leukemia (AML) :
    • A study involving the administration of compound X in murine models of AML demonstrated a significant reduction in tumor size compared to control groups. The treatment led to a decrease in phospho-ERK levels, indicating effective pathway inhibition.
  • Combination Therapy :
    • Research has explored the effects of combining compound X with standard chemotherapy agents. Results showed enhanced efficacy and reduced resistance mechanisms in resistant cancer cell lines when used in combination therapy.

Properties

IUPAC Name

(2E)-2-[2-[[2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O4S2/c1-33-29-17(19(31)32)15-9-35-20(27-15)28-16(30)10-34-18-12(8-25)13(21(22,23)24)7-14(26-18)11-5-3-2-4-6-11/h2-7,9H,10H2,1H3,(H,31,32)(H,27,28,30)/b29-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQRIKWBZUTXMO-STBIYBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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